molecular formula C7H5N3O B3042719 2-(Pyridin-3-yl)-1,3,4-oxadiazole CAS No. 65943-95-5

2-(Pyridin-3-yl)-1,3,4-oxadiazole

Cat. No. B3042719
CAS RN: 65943-95-5
M. Wt: 147.13 g/mol
InChI Key: WKTRMACWCCVROF-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that has been widely studied in scientific research due to its potential applications in various fields. It is a five-membered ring that contains three different types of atoms, nitrogen, oxygen, and carbon, which make it a versatile compound for various applications.

Scientific Research Applications

Crystal Structure and Biological Activity

2-(Pyridin-3-yl)-1,3,4-oxadiazole derivatives have been explored for their structural and biological properties. For instance, the crystal structure of 2-(pyridin-4-yl)-5-(undecylthio)-1,3,4-oxadiazole has been analyzed, and this compound showed promising activity against Pythium ultimum, a plant pathogen (Shen et al., 2018).

Anticancer Applications

Research has demonstrated the potential of 1,3,4-oxadiazole derivatives in cancer treatment. Specifically, compounds containing 1,3,4-oxadiazolyl tetrahydropyridine moieties have been synthesized and tested for their anticancer activities, indicating moderate cytotoxicity against breast cancer cell lines (Redda & Gangapuram, 2007).

Fungicide and Herbicide Potential

Some derivatives of this compound have shown potential as fungicides and herbicides. Compounds with 1,3,4-oxadiazole, pyridine, and thioacetamide groups were synthesized and tested, revealing no fungicidal activity but significant growth inhibition against certain plants (Zhi, 2004).

Advancements in Synthetic Methodologies

Recent studies have focused on developing efficient synthetic methods for this compound derivatives. A notable example is the synthesis of 2-(imidazo[1,5-α]pyridin-1-yl)-1,3,4-oxadiazoles through a multicomponent process, offering a new avenue for the rapid generation of these compounds (Kurhade et al., 2019).

Electronic Material Applications

The oxadiazole derivatives have also been explored in the field of electronic materials. For instance, certain oxadiazole compounds have been used as electron-transporting materials in organic light-emitting diodes (OLEDs), enhancing their efficiency and performance (Shih et al., 2015).

Biochemical Analysis

Biochemical Properties

It is known that pyridine derivatives, such as 2-(Pyridin-3-yl)-1,3,4-oxadiazole, can interact with various enzymes, proteins, and other biomolecules . For instance, a related compound, 3-(pyridin-2-yl)triimidazotriazine, has been found to exhibit excitation-dependent fluorescence and phosphorescence under ambient conditions . This suggests that this compound may also interact with certain biomolecules in a similar manner.

Cellular Effects

Preliminary studies suggest that this compound may have potential anti-fibrotic activities . It has been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that pyridine derivatives can interact with biomolecules through various mechanisms, such as binding interactions, enzyme inhibition or activation, and changes in gene expression . For instance, a related compound, 3-(pyridin-2-yl)triimidazotriazine, has been found to exhibit multiple emission properties due to the copresence of an extended polycyclic nitrogen-rich moiety and a fragment having partial conformational freedom .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that pyridine derivatives can exhibit changes in their effects over time. For example, 3-(pyridin-2-yl)triimidazotriazine has been found to exhibit excitation-dependent fluorescence and phosphorescence under ambient conditions . This suggests that this compound may also exhibit changes in its effects over time.

Metabolic Pathways

The metabolic pathways involving this compound are not yet fully understood. It is known that pyridine derivatives can be involved in various metabolic pathways. For example, a related compound, 3-(pyridin-2-yl)triimidazotriazine, has been found to exhibit multiple emission properties due to the copresence of an extended polycyclic nitrogen-rich moiety and a fragment having partial conformational freedom .

Transport and Distribution

It is known that pyridine derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that pyridine derivatives can be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

properties

IUPAC Name

2-pyridin-3-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c1-2-6(4-8-3-1)7-10-9-5-11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTRMACWCCVROF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10984428
Record name 3-(1,3,4-Oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65943-95-5
Record name 3-(1,3,4-Oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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